Absinthin

Descripción

This compound has been reported in Artemisia annua, Artemisia carvifolia, and other organisms with data available.

isolated from diferent species of the genus Artemisia; antiparasitic cpd

main dimeric guaianolide from wormwood, Artemisia absinthium; structure in first source

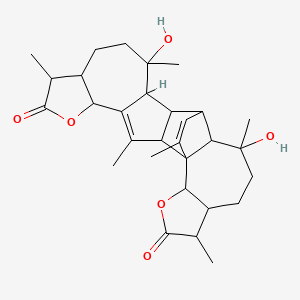

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHWYURJZAPXAN-ILOFNVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C=C([C@@]6([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](CC[C@@H]7[C@@H]6OC(=O)[C@H]7C)(C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929294 | |

| Record name | Absinthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362-42-1 | |

| Record name | Absinthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1362-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Absinthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001362421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Absinthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABSINTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5992O64P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation and Discovery of Absinthin: A Technical Guide for Researchers

An in-depth exploration of the principal bitter compound from Artemisia absinthium, this document provides a comprehensive overview of the discovery, isolation, and biological activity of Absinthin for researchers, scientists, and drug development professionals.

This compound, a sesquiterpene lactone, is the primary compound responsible for the characteristic bitter taste of Artemisia absinthium (wormwood). This technical guide delves into the historical discovery, methods of isolation and purification, and the current understanding of its biological activity, with a focus on its anti-inflammatory properties.

Discovery and Structural Elucidation

The history of this compound is intertwined with the history of the alcoholic beverage absinthe. While the use of wormwood for medicinal and flavoring purposes dates back to ancient times, the isolation of its bitter principle, this compound, occurred in the 19th century. Early work by chemists such as Baup in 1841 and subsequently by Ludwig and Kromayer in 1862 contributed to the initial isolation of the bitter compounds from Artemisia absinthium. However, the complex dimeric structure of this compound was not fully elucidated until much later in the 20th century through modern spectroscopic techniques.

This compound is a dimeric guaianolide sesquiterpene lactone, meaning it is composed of two identical sesquiterpene lactone monomers. Its chemical formula is C30H40O6.

Quantitative Data on this compound and Co-constituents in Artemisia absinthium

The concentration of this compound and other bioactive compounds in Artemisia absinthium can vary depending on factors such as the plant's geographical origin, harvest time, and the extraction method employed. The following tables summarize quantitative data from various studies.

| Compound | Concentration in Dried Plant Material | Reference |

| This compound | 0.20% - 0.28% | [1] |

| Anthis compound | 0.04% - 0.16% | [1] |

| Artabsin | 0.04% - 0.16% | [1] |

| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g DE) | Total Flavonoid Content (mg QE/g DE) | Extraction Yield (%) | Reference |

| Maceration | Ethyl Acetate | 60.34 ± 0.43 | 25.842 ± 0.241 | 15.95 | [2] |

| Soxhlet | Aqueous | - | - | 0.672 | [2] |

| Organic Solvent Extraction (OSE) | Ethanol | - | - | 23.81 | |

| Supercritical Fluid Extraction (SFE) | CO2 | - | - | - | |

| Hydrodistillation (HD) | Water | - | - | - |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DE: Dry Extract

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from Artemisia absinthium.

General Extraction and Fractionation

This protocol describes a general method for obtaining a crude extract enriched in sesquiterpene lactones.

Protocol:

-

Maceration: Air-dried and powdered aerial parts of Artemisia absinthium are macerated with ethanol (96% v/v) at room temperature for 24 hours.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being moderately polar, is typically enriched in the chloroform or ethyl acetate fraction.

Preparative Isolation by Column Chromatography

This protocol outlines the purification of this compound from the enriched fraction using column chromatography.

Protocol:

-

Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system such as a gradient of n-hexane and ethyl acetate.

-

Sample Loading: The dried, enriched fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid) to identify the fractions containing this compound.

-

Purification: Fractions containing this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC).

Analytical Quantification by HPLC

This protocol details a method for the quantitative analysis of this compound in plant extracts.

Protocol:

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed.

-

Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The gradient may start with a high proportion of A, gradually increasing the proportion of B over the course of the run.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The DAD is set to monitor at a wavelength where this compound has significant absorbance, typically around 210 nm.

-

Quantification: Quantification is achieved by creating a calibration curve with known concentrations of a purified this compound standard.

Biological Activity and Signaling Pathways

This compound has been shown to possess various biological activities, with its anti-inflammatory effects being of particular interest to the scientific community.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory properties. One of the proposed mechanisms for this activity is through its interaction with the bitter taste receptor hTAS2R46, which is expressed not only in taste buds but also in other tissues, including the airways.

Another area of investigation involves the broader effects of Artemisia absinthium extracts on inflammatory signaling. Studies have shown that these extracts can modulate key inflammatory pathways, such as the PI3K/Akt/mTOR pathway. While the specific contribution of this compound to this effect is still under investigation, it is a significant area of interest for drug development.

Visualized Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and Artemisia absinthium extract.

Conclusion

This compound remains a molecule of significant interest due to its potent bitterness and emerging therapeutic potential, particularly as an anti-inflammatory agent. This technical guide provides a foundational understanding for researchers and professionals in drug development, summarizing the key aspects of its discovery, isolation, and biological activity. Further research into the specific molecular mechanisms of this compound and its derivatives is warranted to fully explore its therapeutic applications.

References

The Uncharted Path: Elucidating the Biosynthesis of Absinthin in Wormwood

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Absinthin, a dimeric sesquiterpene lactone, is a principal bioactive compound responsible for the characteristic bitterness of wormwood (Artemisia absinthium) and a molecule of significant interest for its potential anti-inflammatory properties. Despite its long history of use in traditional medicine and beverages, the complete biosynthetic pathway of this compound remains partially unelucidated. This technical guide synthesizes the current understanding of this compound's formation, presenting a putative pathway inferred from known sesquiterpenoid biochemistry. It details the likely enzymatic steps from the universal precursor farnesyl diphosphate to the complex dimeric final product. This document provides researchers with a foundational understanding of the key intermediates, proposed enzymatic transformations, and the experimental methodologies required to further investigate and potentially harness this intricate natural product pathway for biotechnological and pharmaceutical applications.

Introduction

Artemisia absinthium, commonly known as wormwood, has been a component of traditional pharmacopeias for centuries. Its rich phytochemical profile is dominated by a class of C15 terpenoids known as sesquiterpene lactones, among which this compound is a prominent member.[1] this compound is a dimeric guaianolide, and its complex structure has intrigued chemists and biologists alike. While a total synthesis of this compound has been achieved, understanding its natural biosynthetic route is paramount for sustainable production and the discovery of novel enzymatic tools.[2]

This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound. It is important to note that while the initial steps are well-established in terpenoid biosynthesis, the later stages of modification and dimerization are largely hypothetical and based on analogous pathways in other plant species.[2][3]

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to commence from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the universal five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Formation of the Sesquiterpene Scaffold

The formation of the core sesquiterpene structure begins with farnesyl pyrophosphate (FPP), a C15 isoprenoid synthesized from two molecules of IPP and one molecule of DMAPP.

-

Farnesyl Pyrophosphate (FPP) Synthesis: The enzyme farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of geranyl pyrophosphate (GPP) with IPP to form FPP. This is a critical branching point, as FPP is a precursor to a vast array of sesquiterpenoids.

-

Cyclization to (+)-Germacrene A: The first committed step in the biosynthesis of many guaianolide sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A.[4][5][6] This reaction is catalyzed by a sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS). While not yet isolated from A. absinthium, this enzyme is foundational in related species.[4][6]

Oxidative Modifications and Lactonization

Following the formation of the germacrene A scaffold, a series of oxidative modifications are necessary to produce the guaianolide core. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s).

-

Hydroxylation of Germacrene A: The allylic methyl group of germacrene A is hydroxylated to form germacra-1(10),4,11(13)-trien-12-ol. This reaction is likely catalyzed by a germacrene A hydroxylase, a type of CYP450 enzyme.[2]

-

Oxidation to Germacrene A Acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid).[5] This two-step oxidation is also presumed to be carried out by CYP450 enzymes.[5][7]

-

Lactone Formation: The formation of the characteristic γ-lactone ring is a crucial step in the biosynthesis of guaianolides. This is proposed to occur via hydroxylation at the C6 position, followed by cyclization and dehydration to form a guaianolide skeleton.[2]

Tailoring Steps and Dimerization

The final stages of the pathway involve further stereospecific hydroxylations and rearrangements to form the this compound monomer, followed by a dimerization event.

-

Formation of the this compound Monomer: A series of further, yet to be characterized, hydroxylation and rearrangement steps are postulated to convert the initial guaianolide into the specific monomeric precursor of this compound.[2][3]

-

Dimerization to this compound: The final step is the dimerization of two identical sesquiterpene guaianolide monomers to form this compound.[3] It is hypothesized that this occurs via a naturally occurring Diels-Alder reaction.[2][3] While this reaction can occur spontaneously, it is likely facilitated by a "Diels-Alderase" enzyme to ensure stereospecificity and catalytic efficiency.[2][3][8] However, no such enzyme has been isolated from A. absinthium.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Artemisia absinthium.

Quantitative Data

At present, there is a significant lack of quantitative data regarding the enzymatic steps in the this compound biosynthetic pathway. The concentration of this compound in the herb of A. absinthium has been reported to be in the range of 0.2% to 0.28%.[1] Further research is required to determine the kinetic parameters of the involved enzymes and the in vivo flux through the pathway.

| Compound/Parameter | Reported Value | Source |

| This compound concentration in A. absinthium herb | 0.2 - 0.28% | [1] |

| In vivo intermediate concentrations | Not reported | - |

| Enzyme kinetic parameters (Km, kcat) | Not determined | - |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification and Characterization of Candidate Genes

A transcriptomics approach is a powerful tool for identifying candidate genes involved in the biosynthesis of specialized metabolites.

Experimental Workflow: Gene Discovery

Caption: Workflow for the identification of candidate genes in the this compound pathway.

Protocol: RNA-Seq and Bioinformatic Analysis

-

Plant Material and RNA Extraction: Collect young leaves and glandular trichomes from A. absinthium, as these are likely sites of sesquiterpene lactone biosynthesis. Immediately freeze the tissue in liquid nitrogen. Extract total RNA using a commercially available plant RNA extraction kit with an additional step for DNA removal.

-

Library Preparation and Sequencing: Construct cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the transcriptome de novo using Trinity or a similar assembler.

-

Annotate the assembled transcripts against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative functions.

-

Identify candidate terpene synthases and cytochrome P450s based on sequence homology.

-

If comparing tissues with high and low this compound content, perform differential gene expression analysis to identify upregulated genes in the high-content tissue.

-

Functional Characterization of Enzymes

Candidate genes identified through transcriptomics must be functionally characterized to confirm their role in the pathway.

Protocol: Heterologous Expression and Enzyme Assays

-

Cloning and Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for Saccharomyces cerevisiae). Transform the constructs into the expression host.

-

Protein Production and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Terpene Synthase Assay: Incubate the purified terpene synthase with FPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene product (e.g., germacrene A).

-

CYP450 Assay: Reconstitute the purified CYP450 with a cytochrome P450 reductase in the presence of NADPH. Incubate with the substrate (e.g., germacrene A). Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized products.

-

Analysis of Metabolites

Accurate identification and quantification of the intermediates and final product in the plant are essential.

Protocol: Extraction and Analysis of Sesquiterpene Lactones

-

Extraction:

-

Grind freeze-dried plant material to a fine powder.

-

Extract with a suitable organic solvent such as methanol or a chloroform:ethanol mixture.[5]

-

For volatile intermediates like germacrene A, a gentler extraction method like solvent-assisted flavor evaporation (SAFE) or headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis is recommended.

-

-

Analysis:

-

GC-MS: Suitable for the analysis of volatile and semi-volatile terpenoids. Derivatization may be necessary for hydroxylated compounds.

-

UHPLC-HR-MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry): The method of choice for the analysis of non-volatile and thermolabile compounds like this compound and its potential precursors.[9][10][11] A reversed-phase C18 column is typically used with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid.

-

Conclusion and Future Directions

The biosynthesis of this compound in Artemisia absinthium represents a fascinating example of the chemical intricacy of plant specialized metabolism. While a putative pathway has been outlined, significant research is needed to fully elucidate the enzymatic machinery involved, particularly the tailoring enzymes responsible for the final structure of the monomer and the potential Diels-Alderase that catalyzes its dimerization. The experimental approaches detailed in this guide provide a roadmap for researchers to unravel these remaining questions. A complete understanding of the this compound pathway will not only be a significant contribution to the field of natural product biosynthesis but also open avenues for the metabolic engineering of this medicinally important compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Silencing of germacrene A synthase genes reduces guaianolide oxalate content in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic insights into Diels-Alder reactions in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. researchgate.net [researchgate.net]

- 11. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]

Absinthin's In Vitro Mechanisms of Action: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of absinthin, a characteristic bitter sesquiterpene lactone from Artemisia absinthium. The document synthesizes findings from multiple studies, focusing on the anti-inflammatory and anticancer properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to support further research and development.

Core Mechanisms of Action

In vitro studies have primarily elucidated two core mechanisms of action for this compound and related extracts of Artemisia absinthium: anti-inflammatory and anticancer activities.

Anti-inflammatory Mechanism

This compound has been identified as a specific agonist for the human taste receptor type 2 member 46 (hTAS2R46), a bitter taste receptor ectopically expressed in various tissues, including human bronchoepithelial cells.[1][2] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to a reduction in inflammatory markers.

Key downstream effects observed in human bronchoepithelial (BEAS-2B) cells include the decreased expression of:

-

Mucin 5AC (MUC5AC)

-

Inducible Nitric Oxide Synthase (iNOS)

-

Pro-inflammatory cytokines

This pathway suggests a potential therapeutic role for this compound in inflammatory airway diseases.

Anticancer Mechanism

Extracts of Artemisia absinthium, rich in compounds like this compound, have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism is the induction of apoptosis through the intrinsic or mitochondrial pathway.

This involves:

-

Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.

-

Mitochondrial Disruption: A decrease in the mitochondrial membrane potential.

-

Caspase Activation: Activation of key executioner caspases, such as caspase-3.[1][3]

-

Cell Cycle Arrest: Halting the progression of the cell cycle in cancer cells.[1][3]

Furthermore, some studies suggest the involvement of the MEK/MAPK signaling pathway in the anti-proliferative effects of Artemisia absinthium extracts in breast cancer cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies.

Table 1: Cytotoxicity of Artemisia absinthium Extracts and its Components in Human Cancer Cell Lines

| Cell Line | Extract/Component | Assay | Incubation Time | IC50 Value | Reference |

| HCT-116 (Colon) | Methanolic Extract | MTT | Not Specified | Not Specified (Viability Reduced) | [1] |

| HeLa (Cervical) | Total Flavonoids | MTT | 24h | 396.0 ± 54.2 µg/mL | [4] |

| SiHa (Cervical) | Total Flavonoids | MTT | 24h | 449.0 ± 54.8 µg/mL | [4] |

| HeLa (Cervical) | Cynaroside | MTT | 24h | 263.4 ± 3.7 µg/mL | [4] |

| HeLa (Cervical) | Astragalin | MTT | 24h | 282.3 ± 5.0 µg/mL | [4] |

| BGC823 (Gastric) | Ethanol Extract (AAEM-V) | MTT | 24h | 79.03 µg/mL | [5] |

| CT26 (Colon) | Ethanol Extract (AAEM-V) | MTT | 24h | 6.794 µg/mL | [5] |

| BGC823 (Gastric) | Luteolinidin | MTT | Not Specified | 33.21 ± 3.44 µg/mL | [5] |

| CT26 (Colon) | Luteolinidin | MTT | Not Specified | 22.78 ± 2.52 µg/mL | [5] |

| HSC-3 (Oral) | Artemisinin | MTT | 24h | 1.83 µM | [6] |

| HSC-3 (Oral) | A. absinthium Extract | MTT | 24h | 134.29 µg/mL | [6] |

| MCF-7 (Breast) | Root Extract (AARE) | MTT | Not Specified | 150.12 ± 0.74 µg/mL | [7] |

| HepG2 (Liver) | Root Extract (AARE) | MTT | Not Specified | 137.11 ± 1.33 µg/mL | [7] |

| MCF-7 (Breast) | Whole Extract | MTT & LDH | Not Specified | 491.19 µg/µL | [8] |

| MDA-MB-231 (Breast) | Whole Extract | MTT & LDH | Not Specified | 459.97 µg/µL | [8] |

Table 2: Effects of Artemisia absinthium Extract on Apoptotic Markers in HSC-3 Oral Carcinoma Cells

| Treatment | Concentration | Marker | Change | Reference |

| A. absinthium Extract | 2000 µg/mL | Caspase 3 Expression | >10-fold increase | [6] |

| A. absinthium Extract | 2000 µg/mL | Caspase 9 Expression | >10-fold increase | [6] |

| A. absinthium Extract | 2000 µg/mL | Bcl-2 Expression | >50% reduction | [6] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature. These are representative protocols and may require optimization for specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines:

-

Human Bronchial Epithelial Cells (BEAS-2B): Cultured in KGM Bullet Kit media. Cells are typically seeded in 24-well or 96-well plates to reach 80-90% confluency before treatment.

-

Human Colorectal Carcinoma (HCT-116): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified atmosphere.

-

-

Treatment:

-

Prepare stock solutions of this compound or plant extracts in a suitable solvent like dimethyl sulfoxide (DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Remove the existing medium from the cultured cells and replace it with the medium containing the treatment.

-

Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with endpoint assays.

-

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the test compound as described in 4.1.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 490 nm or 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the untreated control.

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., BAX, BCL2, MUC5AC, NOS2) and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blot)

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][3]

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells).

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[1]

Cytokine Measurement (ELISA)

-

Sample Collection: After treating BEAS-2B cells, collect the cell culture supernatants.

-

ELISA Procedure: Measure the concentration of specific cytokines (e.g., IL-6, IL-8) in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Conclusion

The in vitro evidence strongly suggests that this compound and related compounds from Artemisia absinthium exert significant biological effects through distinct and well-characterized signaling pathways. The anti-inflammatory actions are mediated by the bitter taste receptor hTAS2R46, leading to the suppression of key inflammatory mediators. The anticancer effects are primarily driven by the induction of apoptosis via the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and caspase activation. These findings provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this compound for inflammatory and oncological conditions. The protocols and data presented herein serve as a valuable resource for researchers in this field.

References

- 1. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Artemisia absinthium L. ethanol extract inhibits the growth of gastrointestinal cancer cells by inducing apoptosis and mitochondria-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Solubility and Stability of Absinthin: A Technical Guide for Researchers

Introduction

Absinthin (C30H40O6) is a naturally occurring dimeric sesquiterpene lactone and a triterpenoid found in the plant Artemisia absinthium, commonly known as wormwood.[1][2] It is the principal chemical agent responsible for the characteristic bitter taste of the spirit absinthe.[1] Beyond its role in flavor, this compound has been noted for potential biological activities, including anti-inflammatory properties.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount. Its solubility dictates formulation strategies and bioavailability, while its stability influences storage, shelf-life, and the integrity of experimental results.[4]

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes a summary of available data, detailed experimental protocols for determining these properties, and a discussion of appropriate analytical techniques for its quantification.

Solubility Profile of this compound

The solubility of a compound is fundamentally governed by its molecular structure. This compound, being a large and complex sesquiterpene lactone, is sparingly soluble in water but shows good solubility in various organic solvents. This is consistent with the general principle of "like dissolves like," where its relatively non-polar triterpenoid structure favors interaction with organic media over aqueous environments.[5]

While specific quantitative solubility data (e.g., in mg/mL) is not extensively reported in publicly available literature, valuable inferences can be drawn from solvents used for its extraction from plant matrices. The efficiency of these extractions implies a high degree of solubility in the respective solvents.

Table 1: Solvents Used for Extraction of this compound and Related Compounds

| Solvent | Compound(s) Extracted | Implication for this compound Solubility | Reference |

| Ethanol (96% v/v) | This compound, Artemisetin | High | [6] |

| Aqueous Ethanol | This compound | Moderate to High | [7][8] |

| Acetone | Hydroxypelenolide (another SL) | Likely Moderate to High | [6] |

| Distilled Water | Absinthinin (another SL) | Low | [6] |

| Hexane, Dichloromethane, Ethyl Acetate | Various Phytochemicals | Variable; likely soluble in moderately polar solvents | [9] |

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. As a sesquiterpene lactone, it is susceptible to degradation, primarily through isomerization.

An aqueous ethanol solution of this compound has been found to be stable for up to six months with a recovery rate of 95% or higher when stored appropriately.[7] The solid, crystalline form of this compound is stable when refrigerated at -35°C.[7][8] However, degradation is observed under other conditions. When stored at 25°C and exposed to light, the colorless solid turns yellow.[7][8]

This compound is notably unstable in weak acidic conditions, where it readily isomerizes to anthis compound.[7][8] This isomerization is considered the major degradation pathway and can also occur under acid-free conditions.[7][8] Studies have identified at least three distinct decomposition compounds under various stress conditions.[7]

Table 2: Summary of this compound Stability Data

| Condition | Form | Observation | Reference |

| Aqueous Ethanol Solution | Solution | Stable for up to 6 months (≥95% recovery) | [7] |

| Refrigerated (-35°C) | Solid | Stable | [7][8] |

| 25°C with Light Exposure | Solid | Unstable; turns yellow | [7][8] |

| Weak Acidic Medium | Solution/Solid | Unstable; isomerizes to anthis compound | [7][8] |

| Acid-Free Medium | Solution/Solid | Unstable; anthis compound is the major degradation product | [7][8] |

Below is a diagram illustrating the primary degradation pathway of this compound.

Caption: Primary degradation pathway of this compound to Anthis compound.

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections detail widely accepted methodologies.

Protocol for Determining Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solute.[10]

Methodology

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5] The presence of undissolved solid should be confirmed visually.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the samples and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[5]

-

Quantification: Dilute the clear, saturated filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.[5][11]

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

Caption: Workflow for the shake-flask equilibrium solubility method.

Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods.[7][8]

Methodology

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., aqueous ethanol) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions:

-

Hydrolytic: Adjust pH to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Include a neutral (water/buffer) control.

-

Oxidative: Add a low concentration of an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic: Expose the solution to a controlled source of UV and visible light (e.g., in a photostability chamber). Wrap a control sample in foil.

-

Thermal: Store the solution at an elevated temperature (e.g., 60°C). Keep a control sample at the intended storage temperature (e.g., 4°C).

-

-

Time Points: Collect samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze all samples immediately or store them under conditions that prevent further degradation (e.g., frozen). Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to quantify the remaining this compound and detect the formation of degradation products.

Caption: General workflow for a forced degradation (stability) study.

Analytical Techniques for Quantification

The accurate quantification of this compound is crucial for both solubility and stability studies. Due to the low volatility and potential thermal lability of many sesquiterpene lactones, High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended analytical technique.[11][12]

-

Chromatography: Reversed-phase HPLC (RP-HPLC) with a C18 column is typically effective for separating this compound from other matrix components and degradation products.

-

Detection:

-

UV Detection: While this compound is not highly chromophoric, UV detection at lower wavelengths (e.g., ~210 nm) can be used for quantification.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity.[13] It is invaluable for confirming the identity of the this compound peak and for identifying the structures of unknown degradation products.[7][8] Ultra-High-Pressure Liquid Chromatography (UHPLC) can be used for faster analysis and better resolution.[13]

-

Conclusion

This compound is a complex sesquiterpene lactone with solubility characteristics that favor polar organic solvents like ethanol over aqueous media. Its stability is a critical consideration, as it is susceptible to degradation via isomerization to anthis compound, a process accelerated by weak acid, heat, and light. For professionals in research and drug development, it is imperative to experimentally determine the solubility and stability of this compound within specific formulations and solvent systems. The standardized shake-flask and forced degradation protocols, combined with robust HPLC-based analytical methods, provide a reliable framework for generating the data needed to ensure product quality, efficacy, and safety.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H40O6 | CID 442138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. Thieme E-Books & E-Journals - [thieme-connect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Green Fairy's Bitter Heart: A Historical Perspective on Absinthin Research

For Immediate Release

This technical guide delves into the historical research surrounding absinthin, the primary bitter compound isolated from Artemisia absinthium (wormwood), the key botanical in the legendary spirit, absinthe. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early scientific investigations into this notable sesquiterpenoid lactone.

Introduction: Beyond the Myth of the Green Fairy

The history of absinthe is steeped in bohemian culture and controversy, with its psychoactive effects largely attributed to the monoterpenoid thujone.[1][2] However, the characteristic and intense bitterness of the spirit is due to another, less notorious compound: this compound.[3][4] This technical guide shifts the focus from the lore of the "Green Fairy" to the scientific journey of understanding its bitter principle. We will explore the historical methods used to isolate and characterize this compound, present early quantitative data, and detail the initial pharmacological investigations into this complex molecule.

Early Isolation and Characterization of this compound

The initial forays into the chemical constituents of Artemisia absinthium were driven by a desire to understand the source of its profound bitterness. While the exact date and individual credited with the first isolation of this compound can be difficult to pinpoint from readily available historical records, the late 19th and early 20th centuries saw significant progress in the field of natural product chemistry, which would have encompassed the study of wormwood's components.

Historical Experimental Protocols for this compound Isolation

Early methods for isolating natural products were often laborious and relied on the compound's physical and chemical properties. Based on the general techniques of the era, a probable workflow for the isolation of this compound would have involved the following steps:

Experimental Workflow: 19th Century Isolation of this compound

Caption: A probable workflow for the isolation of this compound in the 19th century.

Methodology:

-

Extraction: The dried and powdered leaves and flowering tops of Artemisia absinthium would be subjected to extraction with a solvent such as ethanol or diethyl ether. This process would draw out a wide range of organic compounds from the plant material, including this compound.

-

Concentration: The resulting crude extract would then be concentrated by evaporating the solvent, leaving behind a thick, resinous material.

-

Purification: This concentrated extract would undergo a series of purification steps. These likely included:

-

Precipitation: Addition of a non-solvent (a liquid in which this compound is insoluble) to precipitate the compound from the concentrated extract.

-

Crystallization: Dissolving the semi-purified solid in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of crystals. This process would be repeated multiple times to increase the purity of the final product.

-

Decolorization: Use of charcoal to remove colored impurities.

-

Early Chemical Characterization

Once a crystalline substance was obtained, 19th-century chemists would have employed a range of techniques to characterize it. These would have included:

-

Melting Point Determination: A key indicator of purity for a crystalline solid.

-

Elemental Analysis: Determining the empirical formula by measuring the percentage composition of carbon, hydrogen, and oxygen.

-

Solubility Tests: Assessing the solubility of the compound in various solvents.

-

Color Reactions: Observing color changes upon the addition of specific reagents, which could give clues about the functional groups present.

Historical Quantitative Data

Precise quantitative analysis in the 19th and early 20th centuries was challenging. However, researchers of the time would have made estimations of the yield of this compound from the plant material and determined some of its physical constants.

| Property | Historical Reported Value/Observation |

| Yield from A. absinthium | Varies depending on the source and extraction method, but generally low. |

| Melting Point | Would have been determined as a range, reflecting the purity of the sample. |

| Bitterness Threshold | Described as being intensely bitter even at very high dilutions. Early reports would have been qualitative or semi-quantitative at best. |

| Elemental Composition | Would have led to an empirical formula, a crucial step in determining the molecular formula. |

Early Pharmacological Investigations

Early pharmacological studies on this compound were limited by the methodologies of the time. It is crucial to distinguish these investigations from the more sensationalized and often confounded studies on the effects of consuming absinthe liquor, which contained a complex mixture of compounds, most notably ethanol and thujone.

Research on isolated this compound would have focused on its most prominent characteristic: its bitterness.

Logical Flow of Early Pharmacological Inquiry

Caption: The logical progression of early pharmacological research on this compound.

Focus on Gustatory and Digestive Effects

The primary physiological effect attributed to this compound in early research was its potent stimulation of the gustatory system. This intense bitterness was hypothesized to reflexively stimulate the digestive system.

Experimental Protocols:

Early in vivo experiments would have likely involved the oral administration of purified this compound to animal models. Researchers would have observed and measured physiological responses such as:

-

Salivation: Measuring the increase in saliva production.

-

Gastric Secretion: Analyzing the volume and acidity of stomach contents.

-

Bile Production: Observing changes in bile flow.

These early studies, though lacking the sophistication of modern pharmacology, laid the groundwork for understanding the role of bitter compounds in stimulating digestion, a concept that remains relevant in phytotherapy today.

Conclusion

The historical research on this compound, while overshadowed by the dramatic narrative of absinthe and thujone, represents a significant chapter in the development of natural product chemistry and pharmacology. The early scientists who painstakingly isolated and characterized this intensely bitter compound laid the foundation for our current understanding of sesquiterpenoid lactones. Their work, conducted with the limited tools of their time, provided the initial insights into the physiological effects of bitterness on the digestive system. This historical perspective is invaluable for modern researchers exploring the therapeutic potential of bitter compounds and the rich chemical diversity of the plant kingdom.

References

- 1. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absinthism: a fictitious 19th century syndrome with present impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jib.cibd.org.uk [jib.cibd.org.uk]

Absinthin: The Molecular Basis of Bitterness in Absinthe

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Absinthe, a spirit with a storied history, derives its characteristic flavor profile from a variety of botanicals, most notably grand wormwood (Artemisia absinthium)[1][2]. While often associated with the neurotoxic compound thujone, the profound bitterness of absinthe is primarily attributed to a non-volatile sesquiterpene lactone: absinthin[3][4]. This compound is one of the most bitter substances known and its interaction with human taste receptors is a subject of significant interest in the fields of gustatory science and pharmacology[5]. This document provides an in-depth technical overview of this compound's role as a bitter compound, its mechanism of action, and the experimental methodologies used to characterize its properties.

1. Chemical and Physical Properties of this compound

This compound (C₃₀H₄₀O₆) is a dimeric guaianolide, a type of sesquiterpene lactone[6]. Its complex structure is formed from two identical monomer units linked via a Diels-Alder reaction[3]. This dimeric nature is crucial to its potent bioactivity.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₀O₆ | --INVALID-LINK--[6] |

| Molecular Weight | 496.6 g/mol | --INVALID-LINK--[6] |

| IUPAC Name | (1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.0¹,¹⁶.0²,¹⁴.0⁴,¹³.0⁵,⁹.0²⁰,²⁴]hexacosa-3,25-diene-7,22-dione | --INVALID-LINK--[6] |

| CAS Number | 1362-42-1 | --INVALID-LINK--[6] |

| Classification | Sesquiterpene Lactone, Triterpenoid | [6][7] |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Melting Point | 182-183 °C (decomposes) | --INVALID-LINK-- |

2. Mechanism of Bitter Taste Perception: Interaction with TAS2Rs

The sensation of bitterness is initiated by the binding of ligands to a family of 25 G protein-coupled receptors known as taste 2 receptors (TAS2Rs) in humans[8][9]. This compound has been identified as a potent and specific agonist for the human bitter taste receptor hTAS2R46 [10][11]. It has also been reported to act on hTAS2R14 [7].

Upon binding, this compound induces a conformational change in the receptor, triggering a canonical intracellular signaling cascade. This pathway is critical for the perception of bitterness and is a target for taste modulation in the pharmaceutical and food industries.

2.1. The TAS2R Signaling Pathway

The activation of hTAS2R46 by this compound initiates a well-defined signaling cascade:

-

G Protein Activation : The activated TAS2R engages its cognate heterotrimeric G protein, gustducin. This causes the dissociation of the Gα-gustducin subunit from the Gβγ complex[12][13].

-

PLCβ2 Activation : The released Gβγ subunits activate the enzyme phospholipase C β2 (PLCβ2)[12][13].

-

Second Messenger Production : PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[13][14].

-

Calcium Release : IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ ions into the cytoplasm[13][14].

-

Cellular Response : The resulting increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing membrane depolarization and the release of ATP as a neurotransmitter. This signal is then transmitted to the brain, where it is perceived as a bitter taste[8][12].

Interestingly, in airway smooth muscle cells, this compound (1-10 μM) does not induce Ca²⁺ signals on its own but reduces histamine-induced cytosolic Ca²⁺ increases by promoting Ca²⁺ shuttling from the ER to the mitochondria, a process dependent on hTAS2R46[10][11][14][15].

3. Quantitative Analysis of this compound's Bioactivity

| Assay Type | Cell Line | Target Receptor | Agonist / Antagonist | Concentration | Effect | Reference |

| Calcium Imaging | Airway Smooth Muscle (ASM) Cells | hTAS2R46 | This compound (Agonist) | 1-10 μM | Reduces histamine-induced cytosolic Ca²⁺ increases. | [10][11] |

| Calcium Imaging | Human Skeletal Muscle Cells | hTAS2R46 | This compound (Agonist) | 10 μM | Reduces acetylcholine-induced Ca²⁺ transients. | [16] |

| Functional Assay | ASM Cells with shRNA knockdown | hTAS2R46 | This compound (Agonist) | 10 μM | Unable to reduce histamine-induced Ca²⁺ rise, confirming receptor specificity. | [10] |

| Functional Assay | ASM Cells | hTAS2R46 | 3β-hydroxydihydrocostunolide (Antagonist) | 0.1-10 μM | Inhibits the effect of this compound on histamine-induced Ca²⁺ rises. | [10][15] |

4. Experimental Protocols

4.1. Extraction and Quantification of this compound from Artemisia absinthium

A robust method for the quantification of this compound and other compounds from wormwood involves a combination of extraction and advanced chromatographic techniques.

Methodology:

-

Harvesting: Artemisia absinthium is harvested at various phenological stages to analyze the concentration of its chemical constituents[17].

-

Extraction: The plant material is dried and powdered. An alcoholic extraction is performed, often with ethanol, to create a wormwood extract. For isolating sesquiterpene lactones, solvents like ethanol or acetone/water mixtures are effective[18][19].

-

Sample Preparation: The extract is prepared for analysis. For volatile compounds like thujone, solid-phase micro-extraction (SPME) may be used[17]. For non-volatile bitter compounds like this compound, the extract is typically filtered and diluted.

-

Chromatographic Separation: Ultra-High Pressure Liquid Chromatography (UHPLC) is employed to separate the components of the complex extract. A C18 column is commonly used with a gradient elution program involving water and an organic solvent like acetonitrile.

-

Detection and Quantification: High-Resolution Mass Spectrometry (HR-MS) is coupled with UHPLC. The mass spectrometer is operated in a mode that allows for the precise identification and quantification of this compound based on its exact mass and fragmentation pattern[17][20].

4.2. In Vitro Assay for hTAS2R46 Activation

Cell-based functional assays are essential for characterizing the interaction between a ligand and its receptor. These assays typically measure the downstream consequences of receptor activation, such as changes in intracellular calcium.

Methodology:

-

Cell Culture and Transfection: A human cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured. These cells are transiently transfected with a plasmid encoding the human TAS2R46 receptor and a promiscuous G protein subunit (e.g., Gα16-gust44) to ensure robust coupling of the receptor to the downstream signaling pathway[21][22].

-

Cell Loading: The transfected cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.

-

Ligand Application: A baseline fluorescence reading is established. The cells are then stimulated by adding a solution containing this compound at a known concentration.

-

Signal Detection: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope. An increase in fluorescence corresponds to an increase in intracellular [Ca²⁺], indicating receptor activation[22][23].

-

Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F₀). Dose-response curves can be generated by testing a range of this compound concentrations to calculate parameters like the EC₅₀ (half-maximal effective concentration).

This compound is the principal bitter compound in Artemisia absinthium and a key contributor to the sensory profile of absinthe. Its potent bitterness is mediated primarily through the activation of the human taste receptor hTAS2R46, initiating a canonical G protein-coupled receptor signaling cascade that results in an increase in intracellular calcium. The study of this compound provides a valuable model for understanding the molecular mechanisms of bitter taste perception. The detailed experimental protocols for its quantification and the characterization of its receptor interactions offer a robust framework for further research in taste science, natural product chemistry, and drug development, particularly in the area of taste modulation and the exploration of extra-oral functions of bitter taste receptors.

References

- 1. Absinthe - Wikipedia [en.wikipedia.org]

- 2. What Is Absinthe? History, Effects, Safety [webmd.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Artemisia absinthium - Wikipedia [en.wikipedia.org]

- 5. naturespharmacy.substack.com [naturespharmacy.substack.com]

- 6. This compound | C30H40O6 | CID 442138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular mechanisms and molecular pathways linking bitter taste receptor signalling to cardiac inflammation, oxidative stress, arrhythmia and contractile dysfunction in heart diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an agonist of the bitter taste receptor hTAS2R46, uncovers an ER-to-mitochondria Ca2+–shuttling event - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an agonist of the bitter taste receptor hTAS2R46, uncovers an ER-to-mitochondria Ca2+-shuttling event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Complex Journey of the Calcium Regulation Downstream of TAS2R Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iris.uniupo.it [iris.uniupo.it]

- 17. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. arodes.hes-so.ch [arodes.hes-so.ch]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. An In vitro assay useful to determine the potency of several bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Abundance of Absinthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absinthin, a dimeric sesquiterpene lactone, is a prominent bioactive compound recognized for its intense bitterness and diverse pharmacological potential.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in various plant species, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is primarily found in plants of the Artemisia genus, with Artemisia absinthium L., commonly known as wormwood, being the most significant natural source.[2] The concentration of this compound and its isomers can vary depending on the plant part, geographical location, and harvesting time.[3]

Abundance in Artemisia absinthium

Artemisia absinthium is the principal plant used for the production of absinthe and other spirits, owing to its characteristic bitter taste imparted by compounds like this compound.[4] The leaves and flowering tops are the primary parts of the plant where this compound is concentrated.[5][6]

Table 1: Quantitative Abundance of this compound and Related Compounds in Artemisia absinthium

| Plant Part | Compound | Concentration Range (% w/w) | Analytical Method | Reference |

| Herb | This compound | 0.2 - 0.28 | Not Specified | [3] |

| Herb | This compound Isomers (anthis compound, anabsin, artabsin) | 0.04 - 0.16 | Not Specified | [3] |

Presence in Other Artemisia Species

While most abundant in Artemisia absinthium, other species within the Artemisia genus have been reported to contain various sesquiterpenoid lactones, and in some cases, this compound or its isomers.[7] However, comprehensive quantitative data for this compound in these other species is less readily available. A comparative study of the chemical composition of alcohol extracts from Artemisia absinthium, Artemisia armeniaca, and Artemisia latifolia highlighted significant differences in their phytochemical profiles, with only a few overlapping components.[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Artemisia absinthium.

Extraction of this compound

The following protocol is a general method for the solvent extraction of sesquiterpene lactones from Artemisia absinthium.

Protocol 1: Solvent Extraction of this compound

-

Plant Material Preparation: Air-dry the aerial parts (leaves and flowers) of Artemisia absinthium at room temperature in a well-ventilated area, shielded from direct sunlight. Once completely dry, grind the plant material into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanolic extract.

Isolation of this compound by Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a robust technique for isolating pure this compound from the crude extract.[9][10][11]

Protocol 2: Preparative HPLC Isolation of this compound

-

Sample Preparation: Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid. A typical gradient could be:

-

0-5 min: 20% B

-

5-40 min: 20-80% B (linear gradient)

-

40-45 min: 80% B (isocratic)

-

45-50 min: 80-20% B (linear gradient)

-

50-60 min: 20% B (isocratic for column re-equilibration)

-

-

Flow Rate: 10-20 mL/min, depending on the column dimensions.

-

Detection: UV detection at 210 nm.

-

-

Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. Pool the pure fractions and evaporate the solvent under reduced pressure.

Quantification of this compound by UHPLC-MS

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) provides a sensitive and selective method for the quantification of this compound.[12][13][14]

Protocol 3: UHPLC-MS Quantification of this compound

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh a known amount of powdered Artemisia absinthium and extract it with methanol using ultrasonication for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

UHPLC-MS Conditions:

-

Column: A reversed-phase C18 column suitable for UHPLC (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

-

MS Parameters: Optimize the MS parameters (e.g., capillary voltage, cone voltage, source temperature) for maximum sensitivity of the this compound molecular ion or a characteristic fragment ion. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound and other constituents of Artemisia absinthium.

Anti-inflammatory Action via Bitter Taste Receptor hTAS2R46

This compound is a specific agonist for the human bitter taste receptor 46 (hTAS2R46).[15][16] These receptors are not only found in the oral cavity but are also expressed in various extra-oral tissues, including human bronchoepithelial cells and monocytes/macrophages.[1][17] The activation of hTAS2R46 by this compound has been shown to exert anti-inflammatory and antioxidant effects.[18]

Signaling Pathway of this compound via hTAS2R46:

References

- 1. Bitter Taste Receptor 46 (hTAS2R46) Protects Monocytes/Macrophages from Oxidative Stress [ouci.dntb.gov.ua]

- 2. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ives-openscience.eu [ives-openscience.eu]

- 5. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 6. Flowers and Leaves of Artemisia absinthium and Artemisia annua Phytochemical Characterization, Anti-Inflammatory, Antioxidant, and Anti-Proliferative Activities Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A new chemical tool for absinthe producers, quantification of α/β-thujone and the bitter components in Artemisia absinthium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. Anti-inflammatory Activity of this compound and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bitter Taste Receptor 46 (hTAS2R46) Protects Monocytes/Macrophages from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bitter Taste Receptor 46 (hTAS2R46) Protects Monocytes/Macrophages from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Absinthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absinthin is a dimeric sesquiterpene lactone naturally occurring in the plant Artemisia absinthium L. (wormwood).[1][2] It is known to be one of the most bitter compounds and is a key component responsible for the characteristic taste of the spirit absinthe.[2][3][4] Beyond its role in flavor, this compound and related compounds in wormwood extracts are of significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][5]

These application notes provide detailed protocols for various methods of extracting and purifying this compound from Artemisia absinthium, intended to guide researchers in selecting and implementing the most suitable techniques for their specific research and development goals.

Extraction Methodologies

The initial step in isolating this compound involves its extraction from the dried plant material. The choice of extraction method is critical as it influences the yield, purity, and chemical profile of the resulting extract. Both conventional and modern "green" technologies can be employed.

Conventional Extraction Methods

Organic solvent extraction is a traditional and widely used method. The selection of solvent is crucial; different solvents will extract different profiles of compounds based on their polarity.[6] For instance, 96% (v/v) ethanol has been used to extract this compound, while distilled water has been used for other related compounds like absinthinin.[6]

Protocol: Reflux Extraction with a Water/Acetone Mixture

This protocol is adapted from a method used for the isolation of sesquiterpene lactones from A. absinthium.[1]

Objective: To extract a broad range of compounds, including this compound, from dried wormwood powder.

Materials:

-

Dried and powdered Artemisia absinthium

-

Solvent: Acetone/Water mixture (7:3 ratio)

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus (e.g., vacuum filtration)

Procedure:

-

Weigh 50 g of dried Artemisia absinthium powder and place it into a round-bottom flask.

-

Add 200 mL of a water/acetone (3/7) mixture to the flask.[1]

-

Set up the reflux apparatus and heat the mixture at 65–70 °C for 2 hours with constant stirring.[1]

-

After 2 hours, allow the mixture to cool to room temperature.

-

Filter the mixture to separate the plant residue from the liquid extract.

-

Concentrate the extract using a rotary evaporator under vacuum until approximately one-third of the solvent volume has been removed.[1]

-

Transfer the concentrated aqueous-acetone extract to a separatory funnel.

-

Perform a liquid-liquid extraction by adding 50 mL of hexane. Shake vigorously and allow the layers to separate.[1]

-

Collect the upper hexane fraction. This fraction will contain nonpolar compounds, including sesquiterpene lactones.

-

The hexane extract can then be further processed for purification.

Modern "Green" Extraction Methods

These methods are characterized by reduced solvent consumption, shorter extraction times, and often higher efficiency compared to conventional techniques.[7][8]

SFE, particularly with supercritical carbon dioxide (SC-CO₂), is a green technology that offers high selectivity and efficiency.[7][9][10] By modifying pressure and temperature, the solvating power of CO₂ can be tuned to selectively extract specific compounds.[9][11] It is an excellent alternative to organic solvents as it is non-toxic and leaves no residue.[7]

Protocol: Supercritical CO₂ Extraction

Objective: To selectively extract this compound and other nonpolar compounds from wormwood using an environmentally friendly solvent.

Materials:

-

Dried and milled Artemisia absinthium

-

Supercritical Fluid Extractor system

-

High-purity carbon dioxide (CO₂)

-

Optional: Co-solvent such as ethanol

Procedure:

-

Load the extraction vessel with a known quantity of dried, ground wormwood.

-

Set the extraction parameters. Typical conditions can range from 9.0–18.0 MPa for pressure and 40–50 °C for temperature.[9]

-

Pump liquid CO₂ into the system, where it is heated and pressurized to reach a supercritical state.

-

The supercritical CO₂ flows through the extraction vessel, dissolving the target compounds.

-

The CO₂ laden with the extract then flows into a separator vessel where the pressure is reduced.

-

This pressure drop causes the CO₂ to lose its solvating power, and the extract precipitates. The gaseous CO₂ can be recycled.[7]

-